molecular formula C14H11Br B13934786 1-Bromo-8-(1-butyn-1-yl)naphthalene

1-Bromo-8-(1-butyn-1-yl)naphthalene

Cat. No.: B13934786
M. Wt: 259.14 g/mol
InChI Key: LYHXPOQSIHBAOT-UHFFFAOYSA-N
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Description

1-Bromo-8-(1-butyn-1-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a butynyl group at the eighth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Formation of nitriles.

    Coupling Reactions: Formation of extended conjugated systems.

    Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.

Scientific Research Applications

1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-8-(1-butyn-1-yl)naphthalene is unique due to the specific positioning of the bromine atom and the butynyl group on the naphthalene ring

Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-8-but-1-ynylnaphthalene

InChI

InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3

InChI Key

LYHXPOQSIHBAOT-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

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